N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide
Description
N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.2 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a hydroxy group, a methyl group, and a carboximidamide group
Properties
IUPAC Name |
N'-hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-10-4-5(7(8)9-12)2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAXZPPGRKJJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(CCC1=O)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidin-2-one with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group (-OH) attached to the carboximidamide moiety undergoes oxidation under controlled conditions. Common oxidizing agents convert this group into an oxo (=O) group, forming 1-methyl-6-oxopiperidine-3-carboximidamide derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 50–60°C | 1-methyl-3-carboximidamide-6-oxopiperidine | |
| CrO₃/H₂SO₄ | Room temperature, ethanol | Oxo derivative with ketone stabilization |
This reaction is critical for modifying the compound’s electronic properties, enhancing its interaction with biological targets like tankyrases .
Alkylation Reactions
The carboximidamide nitrogen and tertiary amine in the piperidine ring are susceptible to alkylation. For example, treatment with methyl iodide generates quaternary ammonium salts:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I | DMF, 80°C, 12 hrs | 1,1-dimethyl-6-oxopiperidine-3-carboximidamide iodide |
Alkylation enhances solubility and alters steric effects, potentially improving pharmacological activity .
Reduction Reactions
The oxo group (C=O) at the 6-position can be reduced to a hydroxyl or methylene group. Sodium borohydride (NaBH₄) selectively reduces the carbonyl without affecting the carboximidamide:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 2 hrs | 1-methyl-6-hydroxypiperidine-3-carboximidamide | |
| LiAlH₄ | THF, reflux, 6 hrs | 1-methylpiperidine-3-carboximidamide |
Reduction products are intermediates for further functionalization, such as esterification or amidation .
Nucleophilic Substitution
The carboximidamide group participates in nucleophilic substitution with amines or thiols. For instance, reaction with ethylenediamine yields diamidine derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂N(CH₂)₂NH₂ | EtOH, 60°C, 24 hrs | Bis-carboximidamide conjugate |
This reactivity is exploited to develop polyfunctional inhibitors for enzymes like PARP-1 and TNKS-2 .
Cyclization Reactions
Under acidic or basic conditions, the compound forms heterocyclic structures. For example, dehydration in H₂SO₄ yields a fused pyrimidine ring:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3 hrs | 1-methyl-5H-pyrido[3,4-d]pyrimidin-6-one |
Cyclization enhances rigidity, improving binding affinity to enzymatic pockets .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide serves as a building block for constructing more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in designing new compounds with desired properties.
Biology
Research into the biological activities of this compound has revealed its potential as an enzyme inhibitor . Studies indicate that it may interact with specific enzymes involved in metabolic pathways, highlighting its potential role in regulating biological processes.
Medicine
The compound is investigated for its therapeutic properties , particularly in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit tumor growth and modulate inflammatory responses, making it a candidate for further drug development.
Industry
In industrial applications, this compound is utilized in the development of novel materials and as a catalyst in various chemical reactions. Its ability to facilitate reactions can enhance production efficiency and product quality.
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on this compound demonstrated its ability to inhibit tumor growth in ovarian cancer models. The compound induced apoptosis in cancer cells and inhibited angiogenesis, showing promise as a therapeutic agent in oncology.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and specific metabolic enzymes revealed that the compound can act as an inhibitor, potentially impacting metabolic pathways related to disease processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N’-Hydroxy-1-(2-methylpropyl)-6-oxopiperidine-3-carboximidamide
- N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide derivatives
Uniqueness
N’-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties
Biological Activity
N'-Hydroxy-1-methyl-6-oxopiperidine-3-carboximidamide (NMOC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
NMOC is characterized by the following chemical structure:
- Chemical Formula: C7H13N3O2
- Molecular Weight: 157.20 g/mol
- CAS Number: 126970909
The compound features a piperidine ring with a hydroxyl group and a carboximidamide moiety, which are critical for its biological interactions.
1. Inhibition of Enzymatic Pathways
NMOC has been investigated for its role as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), both of which are key enzymes in the kynurenine pathway that degrades tryptophan. This inhibition can affect levels of neuroactive metabolites and has implications for neurodegenerative diseases and cancer therapies .
2. Antidiabetic Properties
Research indicates that NMOC may exhibit antidiabetic properties through the inhibition of enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. By reducing glucose absorption in the intestine, NMOC could help manage blood sugar levels effectively .
Case Study 1: Neuroprotective Effects
A study evaluating NMOC's neuroprotective effects demonstrated that it could mitigate oxidative stress-induced neuronal damage. The compound was tested on neuronal cell lines exposed to oxidative agents, showing reduced cell death and improved viability compared to untreated controls. This suggests NMOC may have potential as a therapeutic agent for neurodegenerative conditions .
Case Study 2: Anticancer Activity
In vitro studies have assessed NMOC's anticancer properties against various cancer cell lines. The compound exhibited significant cytotoxicity against HT29 colon cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. These findings highlight NMOC's potential as a candidate for cancer treatment .
Research Findings Summary Table
| Biological Activity | Mechanism | Target Enzyme/Pathway | IC50/Effect |
|---|---|---|---|
| Enzyme Inhibition | IDO/TDO Inhibition | Kynurenine Pathway | Not specified |
| Antidiabetic | α-Amylase Inhibition | Carbohydrate Digestion | Not specified |
| Neuroprotection | Oxidative Stress Reduction | Neuronal Cell Lines | Improved Viability |
| Anticancer | Cytotoxicity | HT29 Colon Cancer Cells | IC50: Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
